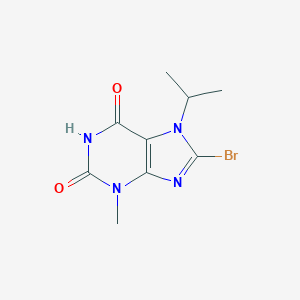
8-Bromo-3-methyl-7-propan-2-ylpurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related brominated compounds has been extensively studied. For instance, the synthesis and properties of brominated derivatives have been explored, demonstrating various methods for introducing bromine into organic molecules and examining their resultant properties (Chen et al., 2010)(Chen et al., 2010). Another study details the synthesis of new derivatives involving bromination reactions, highlighting the versatility of bromination in organic synthesis (AL-Hiti & Abdalgabar, 2022)(AL-Hiti & Abdalgabar, 2022).
Molecular Structure Analysis
The molecular structure of brominated compounds can be complex and varied. For example, the crystal structure of a sesquiterpene lactone with bromine substitutions was analyzed, revealing detailed conformational information and how bromine impacts molecular packing (Kapoor et al., 2011)(Kapoor et al., 2011). This type of analysis is crucial for understanding the physical and chemical behavior of brominated organic molecules.
Chemical Reactions and Properties
The chemical reactions and properties of brominated compounds can vary significantly based on their structure. Khaliullin and Shabalina (2020) investigated the unusual reaction of 8-bromo-substituted purine diones with trisamine, highlighting the unexpected outcomes that can occur during the nucleophilic substitution reactions of brominated compounds (Khaliullin & Shabalina, 2020).
Physical Properties Analysis
The physical properties of brominated compounds, such as solubility, melting point, and crystalline structure, are influenced by the presence of bromine. Studies like those on the crystal structure of bromo-hydroxy-phenyl derivatives provide insight into how bromine affects these properties (Abdelhamid, Mohamed, & Simpson, 2016)(Abdelhamid, Mohamed, & Simpson, 2016).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other chemicals, are crucial for understanding how brominated compounds can be used in various applications. The study of the synthesis, characterization, and antimicrobial screening of 1,3-dione and its metal complexes, for example, demonstrates how brominated compounds can interact with metals and other molecules, potentially leading to new materials with desirable properties (Sampal, Thakur, Rajbhoj, & Gaikwad, 2018)(Sampal, Thakur, Rajbhoj, & Gaikwad, 2018).
Aplicaciones Científicas De Investigación
Synthesis and Reactivity of Brominated Compounds
Brominated compounds are synthesized through various chemical reactions, including free radical bromination, which demonstrates the reactivity of bromine with other organic compounds. The regioselectivity of bromination in unsymmetrical compounds is an area of interest, indicating the influence of structural elements on reaction outcomes. For example, studies on the bromination of dimethylpyridines shed light on the selective activation of certain positions over others due to electronic effects (Thapa et al., 2014).
Environmental Impact and Analysis
Brominated compounds, including flame retardants and environmental pollutants, are studied for their concentrations, toxicology, and fate in the environment. For instance, 2,4,6-Tribromophenol is reviewed for its environmental presence and impacts, underscoring the need for understanding its behavior and effects due to widespread production and use (Koch & Sures, 2018).
Applications in Chemical and Material Sciences
Brominated compounds play a crucial role in the development of new materials and chemical methodologies. The modification and functionalization of molecules using brominated intermediates are critical for creating compounds with desired properties for various applications, including electronics and pharmacology. For example, the study of α,β-unsaturated alkylidene and cumulenylidene Group 8 half-sandwich complexes reveals the versatility of brominated compounds in catalytic transformations and material synthesis (Cadierno et al., 2004).
Analytical Methods
Developing specific and sensitive analytical methods for detecting and quantifying brominated compounds is essential for both environmental monitoring and quality control in industrial processes. For instance, high-performance thin-layer chromatography (HPTLC) has been applied for the determination of specific brominated flame retardants in various matrices, demonstrating the importance of analytical chemistry in managing and understanding the use of these compounds (Rode & Tajne, 2021).
Propiedades
IUPAC Name |
8-bromo-3-methyl-7-propan-2-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN4O2/c1-4(2)14-5-6(11-8(14)10)13(3)9(16)12-7(5)15/h4H,1-3H3,(H,12,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJNENRMUGDVII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(N=C1Br)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-3-methyl-7-propan-2-ylpurine-2,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

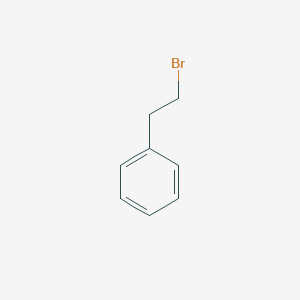
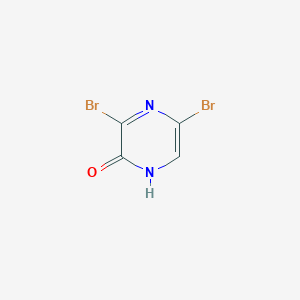
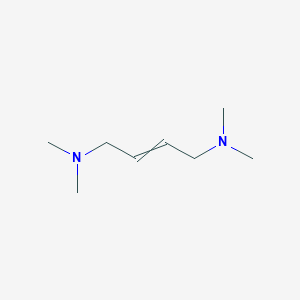
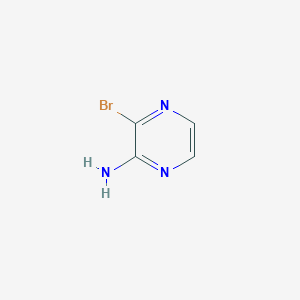
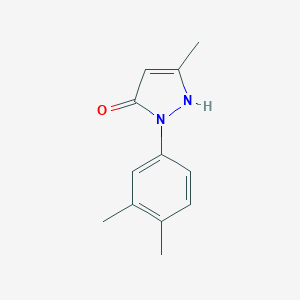
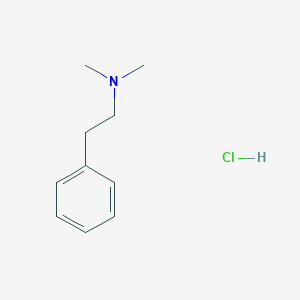
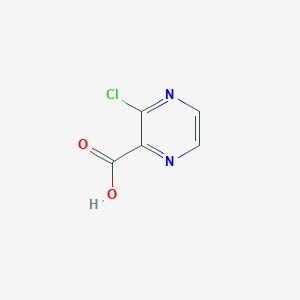
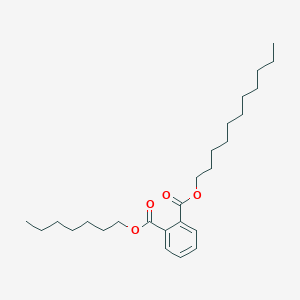
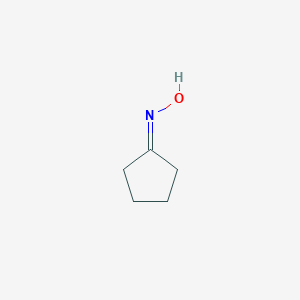
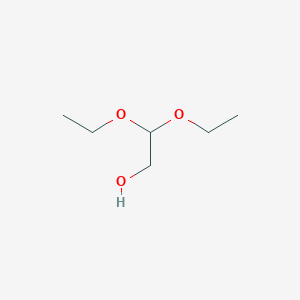
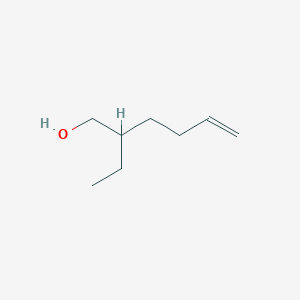
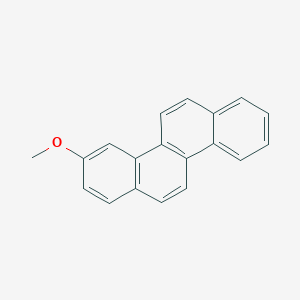
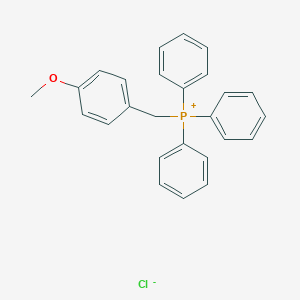
![3-Hydroxybenz[a]anthracene](/img/structure/B41569.png)